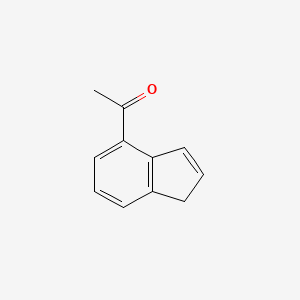
1-(1H-Inden-4-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-inden-4-yl)ethanone is a useful research compound. Its molecular formula is C11H10O and its molecular weight is 158.2. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-inden-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-inden-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate wurden auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate zeigten eine hemmende Wirkung gegen das Influenza-A-Virus .
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemicarbazidderivate zeigten Wirksamkeit gegen das Coxsackie B4-Virus .
Anti-HIV-Eigenschaften
Forscher haben Indolderivate als potenzielle Anti-HIV-Mittel untersucht. Insbesondere wurden Indolyl- und Oxochromenylxanthenonderivate auf ihre Anti-HIV-1-Aktivität untersucht .
Antituberkulose-Aktivität
Indolderivate wurden auf ihre antituberkulösen Wirkungen untersucht. Zum Beispiel:
- (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on-Derivate wurden gegen Mycobacterium tuberculosis (MTB) und Mycobacterium bovis (BCG) untersucht .
Pharmakophor-Entwicklung
Das Indol-Gerüst dient als wertvoller Pharmakophor im Wirkstoffdesign. Forscher erforschen weiterhin sein Potenzial zur Entwicklung neuer Therapeutika.
Zusammenfassend lässt sich sagen, dass 1-(1H-Inden-4-yl)ethanon mit seinem Indol-Kern vielversprechend in verschiedenen Bereichen ist. Obwohl weitere spezifische Studien erforderlich sind, bleibt sein biologisches Potenzial ein spannendes Gebiet für weitere Erforschung . Wenn Sie zusätzliche Informationen wünschen oder andere Fragen haben, können Sie sich gerne melden! 😊
Zukünftige Richtungen
Given the potential applications of 1-(1H-inden-4-yl)ethanone in various fields of research and industry, future studies could focus on exploring its properties and applications further. Indole derivatives, which are structurally similar to 1-(1H-inden-4-yl)ethanone, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure with 1-(1h-inden-4-yl)ethanone, have been found to bind with high affinity to multiple receptors . This suggests that 1-(1H-inden-4-yl)ethanone may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that 1-(1H-inden-4-yl)ethanone may exhibit similar interactions and effects.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by 1-(1H-inden-4-yl)ethanone as well.
Pharmacokinetics
The molecular weight of 1-(1h-inden-4-yl)ethanone is 1602124 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that 1-(1H-inden-4-yl)ethanone may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-(1H-inden-4-yl)ethanone, as an indole derivative, may interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Cellular Effects
The effects of 1-(1H-inden-4-yl)ethanone on cellular processes could be extensive, given the broad spectrum of biological activities associated with indole derivatives It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(1H-inden-4-yl)ethanone is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and the nature of these interactions remain to be determined.
Metabolic Pathways
Given the biological activities of indole derivatives, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1-(1H-inden-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNCHQXTAWOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
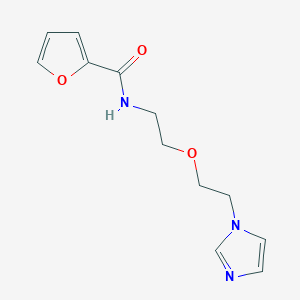
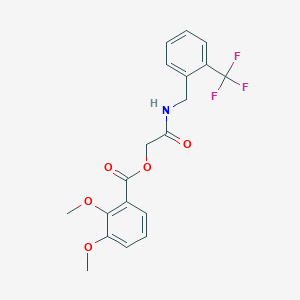
![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)
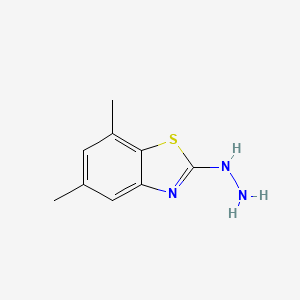
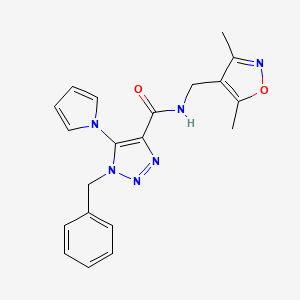
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)
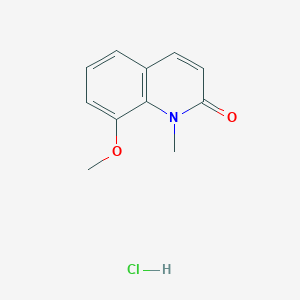
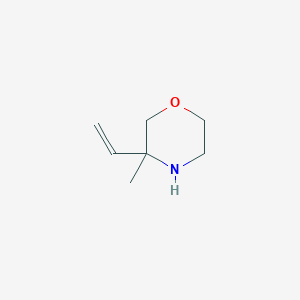
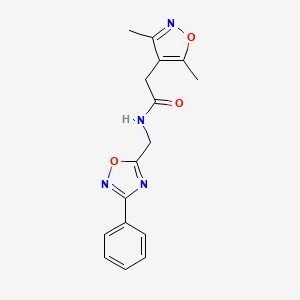
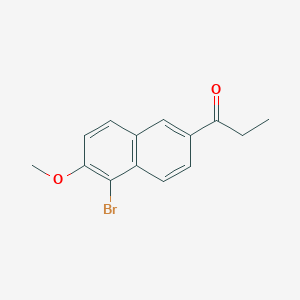

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)
